4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a methoxy group, a morpholino group, and a pyridine ring, contributing to its potential therapeutic applications.
This compound has been synthesized and studied in various research settings, particularly for its inhibitory effects on certain biological pathways. The synthesis methods and biological evaluations have been documented in several scientific articles, highlighting its relevance in drug development and chemical biology .
4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide belongs to the class of sulfonamide derivatives. Sulfonamides are known for their antibacterial properties and have been widely used in the treatment of bacterial infections. This particular compound is being investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases.
The synthesis of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide typically involves several steps, including the formation of the sulfonamide linkage. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as column chromatography are employed for purification, and characterization is performed using NMR spectroscopy and mass spectrometry to confirm structure .
The molecular structure of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide can be represented as follows:
The structure features:
The molecular geometry can be analyzed using computational chemistry methods to predict its conformation in biological systems. Data from X-ray crystallography or NMR studies may provide insights into the spatial arrangement of atoms within the molecule .
4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide can participate in various chemical reactions typical for sulfonamides, including:
The reactivity of this compound can be influenced by the electronic properties imparted by the methoxy and morpholino groups, which can stabilize or destabilize certain intermediates during chemical transformations .
The mechanism of action for 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide primarily involves its interaction with target enzymes or receptors. It has been shown to inhibit specific kinases or proteases involved in cell signaling pathways related to cancer proliferation.
Studies indicate that the binding affinity of this compound to its target proteins correlates with its structural features, particularly the presence of the morpholino and pyridine rings, which facilitate interactions through hydrogen bonding and hydrophobic contacts .
Relevant data regarding solubility and stability are crucial for practical applications in drug formulation .
4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is being explored for various scientific applications:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it an important subject in medicinal chemistry research .
Bioisosteric replacement remains a cornerstone strategy for optimizing pharmacologically active compounds, particularly those containing sulfonamide moieties. The sulfonamide group (–SO₂NH–) in 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide contributes critical hydrogen-bonding capacity and electrostatic properties but presents challenges related to metabolic stability, solubility, and potential toxicity. Systematic replacement with isosteric groups aims to preserve target engagement while improving drug-like properties [1] [4] [9].
Common Sulfonamide Bioisosteres and Their Impact:
Computational Guidance in Isostere Selection:Molecular docking and dynamics simulations are pivotal in predicting the viability of bioisosteric replacements for 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide. Energy-based pharmacophore (e-pharmacophore) models derived from protein-ligand complexes identify critical interaction points (hydrogen bond acceptors/donors, hydrophobic regions) contributed by the sulfonamide. Virtual screening of isostere libraries against these models assesses complementarity. Hybrid dynamic pharmacophore models (DHPMs) that integrate conformational flexibility of both the target binding site and the ligand provide superior predictions compared to static models. For targets like diaminopimelate epimerase (DapB), DHPMs capturing interactions across cofactor (NADPH) and substrate binding sites identified sulfonamide bioisosteres with improved binding scores over conventional approaches [7].
Table 1: Comparative Analysis of Sulfonamide Bioisosteres
Bioisostere | Key Physicochemical Properties | Impact on Target Binding | Exemplar Application/Outcome |
---|---|---|---|
Sulfonamide (–SO₂NH–) | Dipole ~4.5-5.0 D; pKa ~10-11; Planar geometry | Baseline HBD/HBA; Ionic interactions possible | Reference compound (e.g., Nav1.7, CA inhibitors) |
Carboxamide (–CONH–) | Dipole ~3.7 D; pKa ~15-17; Planar | Weaker HBA; Reduced ionic potential | Variable potency retention |
1,2,4-Triazole | Dipole ~5.0 D; pKa ~2-3 (N2-H) / ~9-10 (N4-H); Planar | Strong HBA/HBD; Mimics dipole/geometry | Maintained Nav1.7 inhibition (IC50 < 50 nM) [1] |
Sulfonylurea (–SO₂NHCONH–) | Higher MW; pKa ~3-4 (imide); Flexible | Additional HBD/HBA; Potential for enhanced affinity | Improved VEGFR-2 binding in some scaffolds [2] |
Thioamide (–CSNH–) | Higher lipophilicity; Weaker HBA | Reduced H-bond strength; Altered geometry | Decreased nematicide activity (C. elegans) [4] |
The hybrid structure of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide integrates three distinct pharmacophoric elements: the hydrogen-bond accepting/donating sulfonamide, the basic morpholine nitrogen (potential HBA/cationic center), and the hydrogen-bond accepting pyridine nitrogen. Pharmacophore modeling defines the essential spatial arrangement of these features necessary for biological activity, guiding optimization and scaffold hopping.
Defining Core Pharmacophore Features:
Advanced Modeling Techniques:Conventional static pharmacophore models generated from a single crystal structure or docking pose have limitations in capturing target flexibility. Dynamic Hybrid Pharmacophore Models (DHPMs) offer a solution by incorporating conformational ensembles derived from molecular dynamics (MD) simulations. For complex targets like kinases with adjacent binding pockets (e.g., ATP site and allosteric site), DHPMs can integrate interaction features from both sites simultaneously, as demonstrated for DapB inhibitors. This approach proved superior for identifying novel sulfonamide-containing inhibitors with unique chemotypes compared to models based on a single site [7].
Energy-based pharmacophore (e-Pharmacophore) modeling, as implemented in tools like Schrödinger's Phase, ranks pharmacophore features based on their calculated contribution to binding energy. Applying this to the pyridine-morpholine-sulfonamide scaffold bound to a target kinase would highlight whether the sulfonamide oxygens or the pyridine nitrogen provides the most critical HBA feature, guiding prioritization in bioisosteric replacement or further elaboration [5] [7].
Table 2: Key Pharmacophore Features of 4-Methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide and Validation Strategies
Pharmacophore Feature | Structural Element | Role in Target Binding | Validation Method |
---|---|---|---|
Aromatic Hydrophobic Center (HY1) | 4-Methoxyphenyl ring | Hydrophobic contacts; Potential edge-to-face π-stacking | Aryl ring scanning (e.g., H, F, Cl, CF₃, OCF₃) |
Strong HBA1 (Sulfonamide Oxygens) | -SO₂- group | H-bonding to backbone NH (hinge region) or Ser/Thr/Tyr side chains | Bioisosteric replacement (e.g., triazole, reverse sulfonamide) |
HBD/HBA (Sulfonamide NH) | -NHSO₂- group | H-bond donation to backbone C=O or side-chain acceptors | Methylation (loss of HBD); N-acylsulfonamide test |
Strong HBA2 (Pyridine N1) | Pyridin-3-yl N atom | H-bond acceptance from protein donor (e.g., backbone NH, Lys NζH₃⁺) | Pyridine N-oxide formation; Replacement with phenyl |
Weak HBA/Aliphatic Hydrophobic | Morpholine ring | Solvent exposure/solubility; Filling hydrophobic pockets | Ring size alteration (e.g., piperazine, thiomorpholine); Replacement with hydrophobic groups |
Fragment-based drug discovery (FBDD) provides a powerful route to discovering novel allosteric kinase inhibitors. The core structure of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide, particularly the pyridine-morpholine component, possesses characteristics of a valuable fragment starting point (MW < 300 Da, cLogP ~2, HBD ≤ 3, HBA ≤ 3) for targeting kinases like MEK1, PI3Kδ, or NIK [3] [6] [8].
Fragment Identification and Screening:FBDD campaigns targeting kinase allosteric pockets employ screening methodologies specifically biased to identify non-ATP-competitive binders:
Fragment Evolution to Allosteric Inhibitors:The pyridine-morpholine fragment, identified via such screens, can be optimized into potent allosteric inhibitors through structural elaboration:
The fragment-like properties of the pyridine-morpholine component within 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide make it a versatile starting point for these FBDD strategies aimed at discovering novel, selective allosteric kinase modulators, leveraging the sulfonamide moiety for critical anchoring interactions during optimization [3] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7